(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique structure that includes an isopropyl group, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound may involve microbial synthesis, where specific strains of microorganisms are used to produce the compound in large quantities. This method is advantageous due to its efficiency and the ability to produce the compound with high stereochemical purity .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The isopropyl group or other substituents can be replaced with different groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemicals and materials due to its unique properties
Mechanism of Action
The mechanism by which (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric Acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-cis-coutaric Acid: Another compound with a similar chiral configuration but different chemical properties
Uniqueness
What sets (2R,3S)-3-Isopropyl-5-oxopyrrolidine-2-carboxylic acid apart from these similar compounds is its unique combination of functional groups and its specific stereochemistry. This uniqueness makes it valuable in various applications, particularly in the synthesis of chiral molecules and in biological research .
Properties
Molecular Formula |
C8H13NO3 |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2R,3S)-5-oxo-3-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-4(2)5-3-6(10)9-7(5)8(11)12/h4-5,7H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,7+/m0/s1 |
InChI Key |
WFQXXZJFCIOVCE-CAHLUQPWSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC(=O)N[C@H]1C(=O)O |
Canonical SMILES |
CC(C)C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
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